molecular formula C25H24N4O4S B10813678 4-{[(1Z)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1(2H)-ylidene]amino}phenol

4-{[(1Z)-4-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]phthalazin-1(2H)-ylidene]amino}phenol

Cat. No. B10813678
M. Wt: 476.5 g/mol
InChI Key: FBFISYMGQUXGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

WAY-311811 is a chemical compound known for its role as an integrin inhibitor. It is primarily used in the treatment and prevention of inflammatory diseases. Additionally, it acts as an inhibitor of solute transporters and urea transporter UT-B .

Chemical Reactions Analysis

WAY-311811 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

WAY-311811 has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study its properties and behavior.

    Biology: It is used to study the role of integrins and solute transporters in cellular processes.

    Medicine: It is investigated for its potential therapeutic effects in treating inflammatory diseases.

    Industry: It is used in the development of new drugs and therapeutic agents.

Mechanism of Action

WAY-311811 exerts its effects by inhibiting integrins, which are proteins involved in cell adhesion and signaling. By blocking these proteins, WAY-311811 can prevent the inflammatory response and reduce inflammation. It also inhibits solute transporters and urea transporter UT-B, which play a role in various physiological processes .

Comparison with Similar Compounds

WAY-311811 is unique in its dual role as an integrin inhibitor and solute transporter inhibitor. Similar compounds include:

    WAY-316606: Another integrin inhibitor with similar properties.

    WAY-100635: A selective serotonin receptor antagonist with different properties.

    WAY-267464: An oxytocin receptor agonist with different properties.

These compounds highlight the uniqueness of WAY-311811 in its specific combination of inhibitory effects .

properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

4-[[4-(4-methyl-3-morpholin-4-ylsulfonylphenyl)phthalazin-1-yl]amino]phenol

InChI

InChI=1S/C25H24N4O4S/c1-17-6-7-18(16-23(17)34(31,32)29-12-14-33-15-13-29)24-21-4-2-3-5-22(21)25(28-27-24)26-19-8-10-20(30)11-9-19/h2-11,16,30H,12-15H2,1H3,(H,26,28)

InChI Key

FBFISYMGQUXGNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=C(C=C4)O)S(=O)(=O)N5CCOCC5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.